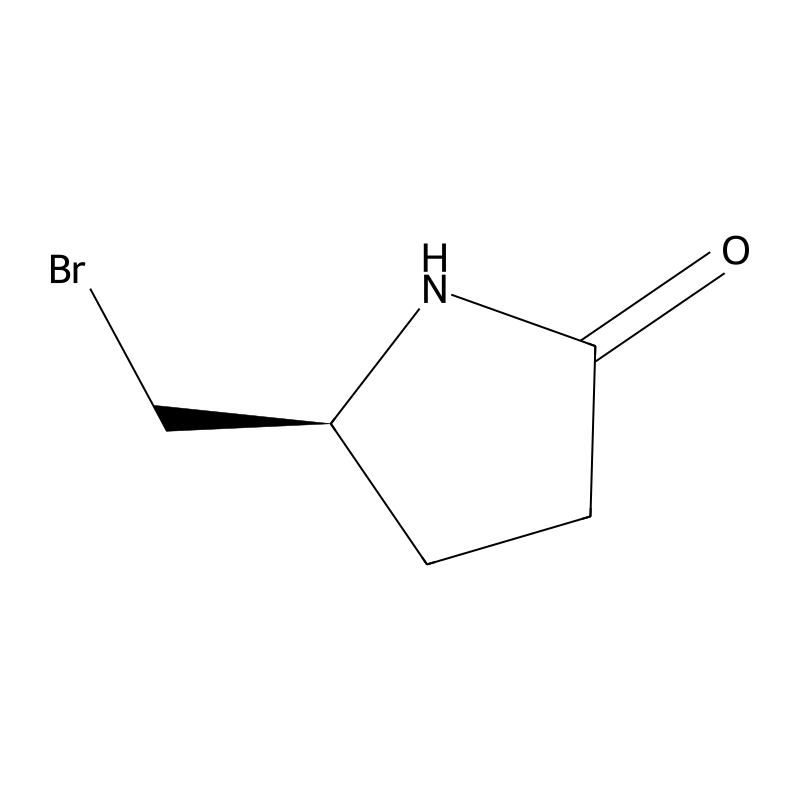(S)-(+)-5-Bromomethyl-2-pyrrolidinone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(S)-(+)-5-Bromomethyl-2-pyrrolidinone is a chiral compound belonging to the class of pyrrolidinones, characterized by a bromomethyl group at the 5-position of the pyrrolidinone ring. This compound plays a significant role in organic synthesis and medicinal chemistry due to its unique structural features that impart specific reactivity and biological activity. The presence of the bromomethyl group enhances its electrophilic character, making it suitable for various chemical transformations and biological interactions.
Because of the lack of specific research on this compound, its mechanism of action in any biological system is unknown.
Information on the safety hazards of (S)-(+)-5-Bromomethyl-2-pyrrolidinone is not readily available. However, due to the presence of bromine, it is advisable to handle the compound with care as bromine can cause skin and respiratory irritation []. Additionally, as with most organic compounds, it is recommended to handle this material with standard laboratory safety practices, including wearing gloves, eye protection, and working in a fume hood.
Limitations and Future Research
- In-depth research on (S)-(+)-5-Bromomethyl-2-pyrrolidinone is limited.
- Further studies are needed to explore its synthesis, physical and chemical properties, reactivity, and potential applications.
Organic Synthesis
(S)-(+)-5-Bromomethyl-2-pyrrolidinone serves as a valuable building block in organic synthesis due to its unique functional groups. The bromomethyl group allows for further functionalization through various reactions like nucleophilic substitution, while the pyrrolidinone ring acts as a chiral scaffold, influencing the final product's stereochemistry. This feature makes it useful in synthesizing optically active molecules, crucial in drug development and other applications requiring chiral specificity [, ].
Medicinal Chemistry
(S)-(+)-5-Bromomethyl-2-pyrrolidinone holds potential as a starting material for the development of novel therapeutic agents. The presence of the bromomethyl group enables the introduction of various functional groups, potentially leading to compounds with diverse biological activities. Additionally, the chiral nature of the molecule allows for the exploration of enantioselective drug interactions, which can be crucial for optimizing efficacy and minimizing side effects [].
- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of diverse derivatives. Common reagents for these reactions include sodium azide and primary amines in polar aprotic solvents like dimethylformamide.
- Oxidation Reactions: This compound can be oxidized to yield corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction Reactions: Reduction processes can convert (S)-(+)-5-bromomethyl-2-pyrrolidinone into alcohol or amine derivatives, depending on the reducing agent used, such as lithium aluminum hydride or sodium borohydride.
The biological activity of (S)-(+)-5-bromomethyl-2-pyrrolidinone is closely linked to its ability to act as an electrophile. It can interact with various biological molecules, including proteins and enzymes, potentially modulating their activity. This makes it a valuable building block for synthesizing biologically active compounds, including enzyme inhibitors and receptor modulators. Its chiral nature may also influence its pharmacological properties, affecting how it interacts with biological targets .
The synthesis of (S)-(+)-5-bromomethyl-2-pyrrolidinone typically involves the bromination of (S)-2-pyrrolidinone. A common method employs N-bromosuccinimide as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile. The reaction is conducted in inert solvents such as carbon tetrachloride or chloroform at elevated temperatures. Industrial production may utilize continuous flow processes to enhance yield and purity through precise control of reaction parameters .
(S)-(+)-5-bromomethyl-2-pyrrolidinone has diverse applications across various fields:
- Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
- Biological Research: Used as a building block for synthesizing biologically active compounds.
- Industrial Chemistry: Applied in producing specialty chemicals and advanced materials .
Interaction studies involving (S)-(+)-5-bromomethyl-2-pyrrolidinone focus on its reactivity with biological macromolecules. The bromomethyl group facilitates nucleophilic attacks, leading to covalent modifications of target proteins or enzymes. These interactions can be studied using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to elucidate binding affinities and mechanisms of action .
Several compounds share structural similarities with (S)-(+)-5-bromomethyl-2-pyrrolidinone but differ in their substituents or chirality:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (R)-5-Bromomethyl-2-pyrrolidinone | Enantiomer with similar properties | Different biological activity due to chirality |
| 5-Chloromethyl-2-pyrrolidinone | Chlorine atom instead of bromine | Exhibits different reactivity patterns |
| 5-Methyl-2-pyrrolidinone | Lacks halogen substituent | Different chemical behavior and applications |
(S)-(+)-5-bromomethyl-2-pyrrolidinone is unique due to its chiral nature and the presence of the bromomethyl group, which imparts specific reactivity that is not found in its non-halogenated counterparts or other halogenated variants .
XLogP3
GHS Hazard Statements
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (97.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








